Hexestrol-D6 (hexane-2,2,3,4,5,5-D6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is a deuterium-labeled derivative of hexestrol, a synthetic nonsteroidal estrogen. The compound is characterized by the replacement of six hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs, as deuterium can provide insights into the behavior of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is synthesized by incorporating deuterium into the hexestrol molecule. The process typically involves the hydrogenation of hexestrol in the presence of deuterium gas. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at the specified positions .
Industrial Production Methods
Industrial production of Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form, hexestrol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate hexestrol .
Scientific Research Applications
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) has several applications in scientific research:
Chemistry: Used as a tracer in studies of reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of hexestrol in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the behavior of hexestrol in the body.
Industry: Employed in the development of new drugs and in quality control processes.
Mechanism of Action
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) exerts its effects by binding to estrogen receptors (ERα and ERβ) with high affinity. This binding activates the estrogen receptor pathway, leading to the transcription of estrogen-responsive genes. The deuterium labeling does not significantly alter the binding affinity but provides a means to study the compound’s behavior in vivo .
Comparison with Similar Compounds
Similar Compounds
Hexestrol: The parent compound, a synthetic nonsteroidal estrogen.
Diethylstilbestrol (DES): Another synthetic estrogen with similar properties.
Estradiol: A natural estrogen with high affinity for estrogen receptors.
Uniqueness
Hexestrol-D6 (hexane-2,2,3,4,5,5-D6) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights that are not possible with the non-labeled compound .
Properties
Molecular Formula |
C18H22O2 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[(3R,4S)-2,2,3,4,5,5-hexadeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+/i3D2,4D2,17D,18D |
InChI Key |
PBBGSZCBWVPOOL-ZPGLNTSGSA-N |
Isomeric SMILES |
[2H][C@@](C1=CC=C(C=C1)O)([C@]([2H])(C2=CC=C(C=C2)O)C([2H])([2H])C)C([2H])([2H])C |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.